Advanced Integration of Boc-N-Me-D-Glu(OBzl)-OH in Peptide Therapeutics: CAS, SDS, and Synthetic Workflows
Advanced Integration of Boc-N-Me-D-Glu(OBzl)-OH in Peptide Therapeutics: CAS, SDS, and Synthetic Workflows
Executive Summary
The incorporation of non-natural, sterically constrained amino acids is a cornerstone of modern peptide drug discovery. Boc-N-Me-D-Glu(OBzl)-OH serves as a specialized building block designed to introduce both N-methylation and D-stereochemistry into a growing peptide chain. This technical guide provides an in-depth analysis of its physicochemical properties, safety data, and the mechanistic causality behind the protocols required to successfully couple this sterically hindered monomer during Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Profiling & CAS Identification
Accurate identification and tracking of specialized building blocks are critical for regulatory compliance and synthetic reproducibility. The table below summarizes the core quantitative and categorical data for this compound.
| Property | Value |
| Chemical Name | Boc-N-Me-D-Glu(OBzl)-OH |
| Synonyms | Boc-N-methyl-D-glutamic acid 5-benzyl ester; BOC-D-MEGLU(OBZL)-OH |
| CAS Number | 1562452-07-6 [1],[2] |
| Molecular Formula | C₁₈H₂₅NO₆[1] |
| Molecular Weight | 351.4 g/mol [1] |
| Application | Research & Development (Peptide Synthesis)[3] |
Safety Data Sheet (SDS) & Risk Management
While Boc-N-Me-D-Glu(OBzl)-OH is generally regarded as non-hazardous for transport, it must be handled with the rigorous safety standards expected of synthetic organic reagents[2].
| Hazard Category | Specification / Handling Protocol |
| GHS Classification | Not classified as a hazardous substance under strict GHS criteria, but treated as a potential irritant[2]. |
| Health Hazards | May cause skin, eye, or respiratory tract irritation upon direct contact or dust inhalation. |
| PPE Requirements | Nitrile gloves, safety glasses with side shields, and a standard laboratory coat. Handle powder in a fume hood. |
| Storage Conditions | Store at 2–8 °C in a tightly sealed container. Keep away from strong oxidizing agents and moisture to prevent premature deprotection or ester hydrolysis. |
The Mechanistic Role of N-Methylation in Drug Development
As a Senior Application Scientist, it is vital to understand why we utilize such complex building blocks rather than simply how to use them. The integration of Boc-N-Me-D-Glu(OBzl)-OH into a peptide sequence is driven by three pharmacological imperatives:
-
Proteolytic Stability: Endogenous proteases rapidly degrade natural L-peptides. The D-configuration inherently resists recognition by native enzymes. Furthermore, N-methylation removes the amide hydrogen, eliminating a key hydrogen-bond donor required for protease active-site docking[4].
-
Membrane Permeability: By masking the polar amide N-H group with a methyl group, the overall lipophilicity of the peptide increases. This is a critical strategy for enhancing cellular permeability and crossing the blood-brain barrier[5],[4].
-
Conformational Rigidity: The N-methyl group induces significant steric bulk, restricting the ϕ and ψ dihedral angles of the peptide backbone. This constraint can stabilize active conformations (such as specific β -turns) while disrupting aggregation-prone β -sheet formations[4].
Experimental Protocols: Overcoming Steric Hindrance
The Causality of Coupling Challenges
The primary challenge in coupling Boc-N-Me-D-Glu(OBzl)-OH is the severe steric hindrance imposed by the N-methyl group[6]. Standard carbodiimide coupling reagents (e.g., DIC/HOBt) often fail to drive the acylation to completion, resulting in truncated deletion sequences. To overcome this thermodynamic barrier, highly reactive uronium salts (such as HATU) or phosphonium salts (such as PyBrOP) must be employed to generate a highly active ester intermediate[6].
Self-Validating Workflow: HATU-Mediated Coupling Protocol
The following step-by-step methodology ensures high-yield coupling while embedding self-validation to guarantee sequence integrity.
Step 1: Resin Preparation
-
Swell 0.1 mmol of the resin-bound peptide (bearing a free N-terminal primary amine) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes to maximize pore accessibility[6].
Step 2: Pre-activation
-
In a separate vial, dissolve 0.2 mmol (2.0 eq) of Boc-N-Me-D-Glu(OBzl)-OH and 0.19 mmol (1.9 eq) of HATU in 2 mL of anhydrous DMF[6].
-
Add 0.4 mmol (4.0 eq) of N,N-Diisopropylethylamine (DIPEA)[6].
-
Causality: Allow the mixture to pre-activate for exactly 5–10 minutes. This generates the highly reactive O-At ester required to overcome the steric bulk of the N-methyl group[6].
Step 3: Acylation
-
Drain the DMF from the swollen resin and add the pre-activated amino acid solution[6].
-
Agitate the reaction vessel under a nitrogen atmosphere for 1 to 2 hours at room temperature[6].
Step 4: Washing & Primary Validation
-
Drain the reaction solution and wash the resin sequentially with DMF (3 × 5 mL) and Dichloromethane (DCM) (3 × 5 mL)[6].
-
Self-Validation: Perform a Kaiser test. A negative result (yellow) confirms complete acylation of the primary amine. If positive (blue), repeat Steps 2–4.
Step 5: Deprotection & Secondary Validation (Expert Insight)
-
Remove the Boc protecting group using a standard TFA/DCM cleavage cocktail.
-
Critical Adjustment: The newly exposed N-terminus is now a secondary amine (due to the N-methyl group). The standard Kaiser test will yield a false negative. You must utilize the Chloranil test or the De Clercq test to validate the presence of the secondary amine before proceeding to the next coupling cycle.
Workflow Visualization
The following diagram maps the logical flow of the activation and coupling cycle, highlighting the transition of the sterically hindered monomer into an active species.
Workflow for the activation and coupling of sterically hindered N-methylated amino acids.
References
-
EvitaChem. "Bioactive Reagents P494 | EvitaChem: Boc-N-Me-D-Glu(OBzl)-OH." Available at: 1
-
NextSDS. "BOC-D-MEGLU(OBZL)-OH — Chemical Substance Information." Available at: 2
-
BenchChem. "Application Notes and Protocols for the Activation of Boc-N-Me-D-Glu-OH in Peptide Coupling." Available at: 6
-
NIH PubMed Central. "Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases." Available at: 5
-
ACS Publications. "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." Available at: 4
